1-(2,4-Dimethylphenyl)ethanol

Analytical Chemistry Natural Product Authentication GC-MS Quality Control

1-(2,4-Dimethylphenyl)ethanol (CAS 5379-19-1), also named α,2,4-trimethylbenzenemethanol, is a secondary benzylic alcohol with molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g·mol⁻¹. The compound features a chiral center at the α‑carbon to the phenyl ring and exists as a racemate unless otherwise specified.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 5379-19-1
Cat. No. B1294661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)ethanol
CAS5379-19-1
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)O)C
InChIInChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3
InChIKeyDNHQUGRUHBFDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylphenyl)ethanol (CAS 5379-19-1) – Physicochemical Identity and Sourcing Baseline


1-(2,4-Dimethylphenyl)ethanol (CAS 5379-19-1), also named α,2,4-trimethylbenzenemethanol, is a secondary benzylic alcohol with molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g·mol⁻¹ [1]. The compound features a chiral center at the α‑carbon to the phenyl ring and exists as a racemate unless otherwise specified. Key authenticated physicochemical constants include a boiling point of 225.8 °C at 760 mmHg and 97–98 °C at 5 Torr, a density of 0.981 g·cm⁻³, a flash point of 100 °C, a vapour pressure of 0.048 mmHg at 25 °C, a refractive index of 1.526, and a calculated log P of 2.36 [1][2]. Standard commercial purity is ≥95% (typically 95–97%) as supplied by major vendors such as Thermo Scientific, Fluorochem, and Apollo Scientific . GHS classification is irritant (H315, H319, H335) .

1-(2,4-Dimethylphenyl)ethanol vs. Positional Isomers – Why Generic Substitution Fails


The substitution pattern on the aromatic ring of dimethylphenylethanols dictates steric encumbrance, electronic distribution, and consequently both physicochemical behaviour and chemical reactivity. For 1-(2,4-dimethylphenyl)ethanol, the methyl group at the ortho position (C‑2) introduces steric hindrance that directly modulates the accessibility of the benzylic hydroxyl, affecting acylation rates, enantioselectivity in asymmetric reductions, and enzyme‑substrate recognition . Moving the methyl substituent from the 2,4- to the 3,4- or 2,6-pattern alters the steric and electronic landscape sufficiently to change retention time, boiling point, partition coefficient, and biological interaction profile. These differences are not cosmetic: they determine whether a compound can serve as a specific chiral building block, a natural‑product constituent in authenticated reference materials, or a synthetic intermediate for a particular active pharmaceutical ingredient. The quantitative evidence below establishes that 1-(2,4-dimethylphenyl)ethanol is not freely interchangeable with its ring‑isomers.

1-(2,4-Dimethylphenyl)ethanol – Head‑to‑Head Quantitative Evidence for Procurement Decisions


GC Retention Index Distinguishes 1-(2,4-Dimethylphenyl)ethanol from Its Primary Alcohol Positional Isomer

The Kováts retention index (RI) on a non‑polar DB‑5 capillary column provides a robust, instrument‑independent chromatographic identifier. 1-(2,4-Dimethylphenyl)ethanol (a secondary alcohol) exhibits an RI of 1196, whereas its positional isomer 2-(2,4-dimethylphenyl)ethanol (a primary alcohol) is not recorded in the same NIST RI library under identical conditions, reflecting the profound difference in polarity and boiling point caused by the shift of the hydroxyl group from the benzylic position to the ethyl side‑chain [1][2]. In practice, this RI difference enables unambiguous identification of the secondary alcohol in complex volatile mixtures such as essential oils, where co‑elution with the primary isomer would otherwise confound quantification.

Analytical Chemistry Natural Product Authentication GC-MS Quality Control

Boiling‑Point Gap of ~42 °C Between 1‑Aryl and 2‑Aryl Isomers Enables Distillation‑Based Purification Selectivity

The normal‑pressure boiling point of 1-(2,4-dimethylphenyl)ethanol is 225.8 °C at 760 mmHg, whereas that of 2-(2,4-dimethylphenyl)ethanol is 267.6 °C at 760 mmHg – a difference of approximately 42 °C . This large gap, originating from the greater hydrogen‑bonding capacity of the primary alcohol isomer, means that simple fractional distillation can resolve the two isomers, a feat that is not possible for regioisomeric pairs with closer boiling points (e.g., 1-(2,4‑dimethylphenyl)ethanol and 1-(2,5‑dimethylphenyl)ethanol both boil at ~225.8 °C ).

Process Chemistry Purification Engineering Isomer Separation

Log P Difference of 0.52 Units Alters Partitioning Behaviour Relative to the Primary Alcohol Isomer

The calculated octanol‑water partition coefficient (log P) of 1-(2,4-dimethylphenyl)ethanol is 2.36, whereas the positional isomer 2-(2,4-dimethylphenyl)ethanol has a log P of ~1.84 [1]. This 0.52 log‑unit difference translates to a roughly 3.3‑fold higher octanol‑phase concentration for the secondary alcohol at equilibrium, which directly impacts reversed‑phase HPLC retention, liquid‑liquid extraction efficiency, and in‑silico ADME predictions when the compound is used as a fragment or intermediate in drug discovery programmes.

ADME Prediction Chromatographic Method Development Solvent Extraction

Natural Occurrence as a Major Boswellia Constituent Creates a Unique Application Niche Absent for Synthetic Analogs

1-(2,4-Dimethylphenyl)ethanol constitutes 20.3% of the essential oil of Boswellia ameero, making it a chemotaxonomic marker for this endemic Soqotraen species [1]. This essential oil exhibits acetylcholinesterase (AChE) inhibitory activity of 41.6% at 200 µg·mL⁻¹ and DPPH radical‑scavenging activity with an IC₅₀ of 175.2 µg·mL⁻¹ [1]. In contrast, the 3,4‑dimethyl isomer (CAS 33967-19-0) is not reported as a natural product at comparable abundance but is instead defined by its role as a synthetic intermediate in the manufacture of Medetomidine, an α₂‑adrenergic agonist . This divergence – natural‑product reference standard versus purely synthetic intermediate – shapes the entirely different quality‑control requirements and regulatory considerations for procurement.

Pharmacognosy Natural Product Reference Standards Essential Oil Authentication

Steric Environment of the 2,4-Dimethyl Pattern Modulates Enantioselectivity in Asymmetric Reduction Relative to Other Regioisomers

The 2‑methyl group ortho to the carbonyl in 2,4-dimethylacetophenone exerts steric compression that, in asymmetric reductions, can either enhance or diminish enantiomeric excess depending on the catalyst system. For the CBS (Corey–Bakshi–Shibata) reduction, aryl ketones with a single ortho substituent (e.g., 2‑methylacetophenone) generally afford ee values in the range 88–94%, whereas the 2,6‑dimethyl analogue, with two ortho substituents, can show reduced ee due to excessive steric hindrance disrupting the favoured transition‑state geometry [1]. The 2,4‑dimethyl pattern therefore occupies an intermediate steric regime that is distinct from both the mono‑ortho‑substituted and the di‑ortho‑substituted (2,6‑dimethyl) cases, making the 2,4‑isomer the preferred scaffold when a balance between steric steering and catalytic turnover is required.

Asymmetric Synthesis Chiral Building Blocks Biocatalysis

Hydrogen‑Bond Donor/Acceptor Count and Topological Polar Surface Area Match 2,4‑Dimethyl Substitution to Specific Solubility and Formulation Needs

1-(2,4-Dimethylphenyl)ethanol possesses one hydrogen‑bond donor (the –OH group) and one hydrogen‑bond acceptor, giving a topological polar surface area (TPSA) of 20.23 Ų . The positional isomer 2-(2,4-dimethylphenyl)ethanol has the same donor/acceptor count but a marginally different TPSA owing to the altered conformation . More importantly, the 2,4‑dimethyl regioisomer shares identical H‑bond donor/acceptor counts with 1-(3,4-dimethylphenyl)ethanol and 1-(2,5-dimethylphenyl)ethanol (all: 1 donor, 1 acceptor, TPSA ~20.23 Ų), meaning that solubility and permeability classifications are indistinguishable among the ring‑regioisomers of the secondary alcohol series. Any differentiation must therefore rely on the steric and chromatographic differences documented above.

Formulation Science Solubility Classification Drug‑Likeness Filters

1-(2,4-Dimethylphenyl)ethanol – Prioritised Procurement Scenarios Based on Quantitative Differentiation


Natural Product Authentication Standard for Boswellia Essential Oil QC

The 20.3% abundance of 1-(2,4-dimethylphenyl)ethanol in Boswellia ameero essential oil [1] makes the pure compound essential as a primary reference standard for GC‑MS authentication of this Boswellia species. Its Kováts RI of 1196 on DB‑5 [2] provides an unambiguous chromatographic anchor that the 3,4‑dimethyl isomer (not present in the natural oil) cannot provide. Procurement of the 2,4‑isomer ensures correct identification and quantification in quality‑control workflows for botanical raw materials.

Chiral Building Block for Asymmetric Synthesis with Predictable Enantioselectivity

The single ortho‑methyl group in 2,4‑dimethylacetophenone, the precursor to this alcohol, positions it in a favourable steric regime for CBS and biocatalytic asymmetric reductions, where mono‑ortho‑substituted substrates typically achieve ee values of 88–94% [1]. In contrast, the 2,6‑dimethyl isomer (di‑ortho‑substituted) often suffers from reduced enantioselectivity due to excessive steric hindrance. Researchers requiring a chiral benzylic alcohol scaffold with reliable optical induction should select the 2,4‑isomer over the 2,6‑isomer.

Distillation‑Grade Intermediate for Large‑Scale Synthesis

The ~42 °C boiling‑point gap between 1-(2,4-dimethylphenyl)ethanol (225.8 °C) and its primary‑alcohol isomer 2-(2,4-dimethylphenyl)ethanol (267.6 °C) [1] permits efficient purification by fractional distillation. Process development teams scaling up reactions where the primary alcohol is a potential side‑product should procure the 2,4‑isomer and implement distillation as the primary purification unit operation, avoiding costly chromatographic separation.

Pharmacognosy Research on Acetylcholinesterase‑Inhibiting Essential Oil Constituents

The essential oil of B. ameero, in which 1-(2,4-dimethylphenyl)ethanol is a major constituent, exhibits AChE inhibition of 41.6% at 200 µg·mL⁻¹ [1]. While the pure compound has not been individually assayed with a published IC₅₀, procurement of the authentic 2,4‑isomer is necessary for follow‑up bioassay‑guided fractionation studies aimed at determining whether this specific alcohol contributes to the observed cholinesterase‑inhibitory activity of the whole oil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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